molecular formula C21H28BNO6 B1148768 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate CAS No. 1256359-97-3

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate

Cat. No. B1148768
M. Wt: 402.26906
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves multistep chemical reactions starting from basic raw materials such as 5-bromoindole. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a compound with structural similarities, is synthesized using 5-bromoindole as a starting point. The process typically includes reactions confirmed by techniques such as 1H NMR, 13C NMR, MS, and FT-IR, which ensure the formation of the desired compound (Li-xue Ma et al., 2023).

Molecular Structure Analysis

The molecular structure and conformational stability of similar compounds are often investigated using Density Functional Theory (DFT) and X-ray single crystal diffraction. These studies confirm the molecular geometry and provide insights into the electronic structure, including the molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding the physicochemical properties of the compound (Li-xue Ma et al., 2023).

Scientific Research Applications

Application in Chemistry

  • Specific Scientific Field : Chemistry, specifically the synthesis of indazole derivatives .
  • Summary of the Application : “1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate” is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, making them of interest in fields such as medicine, agriculture, energy, and more .
  • Methods of Application or Experimental Procedures : The compound is synthesized through two substitution reactions. The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .
  • Results or Outcomes : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Application in Flow Microreactor Systems

  • Specific Scientific Field : Synthetic Organic Chemistry .
  • Summary of the Application : Tertiary butyl esters, such as the compound , find large applications in synthetic organic chemistry . They are used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application or Experimental Procedures : This process has been developed using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .
  • Results or Outcomes : The use of flow microreactor systems for the synthesis of tertiary butyl esters has resulted in a more efficient, versatile, and sustainable process .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-14(22-28-20(4,5)21(6,7)29-22)16-13(17(24)26-8)10-9-11-15(16)23/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCCQRPBRAWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682317
Record name 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate

CAS RN

1256359-97-3
Record name 1H-Indole-1,4-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 4-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.